

In-Depth Technical Guide: Isotopic Enrichment and Purity of Methyl 2-bromopropanoate-d4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 2-bromopropanoate-d4

Cat. No.: B12401546

[Get Quote](#)

This technical guide provides a comprehensive overview of the isotopic enrichment and chemical purity of **Methyl 2-bromopropanoate-d4** (M2BP-d4), a deuterated analog of Methyl 2-bromopropanoate. This isotopically labeled compound is a critical tool for researchers, scientists, and drug development professionals, particularly in applications requiring an internal standard for mass spectrometry-based quantitative analysis, and in mechanistic studies of drug metabolism and pharmacokinetics. The incorporation of four deuterium atoms provides a distinct mass shift, enabling accurate differentiation from the unlabeled endogenous compound in complex biological matrices.

Data Presentation

The isotopic enrichment and chemical purity of **Methyl 2-bromopropanoate-d4** are paramount for its reliable use in sensitive analytical methods. The following tables summarize the key quantitative data for this stable isotope-labeled compound.

Table 1: Isotopic Enrichment Specifications

Parameter	Specification	Analytical Method
Isotopic Enrichment	≥ 99 atom % D ^[1]	Mass Spectrometry, NMR Spectroscopy
Deuterated Positions	2, 3, 3, 3	NMR Spectroscopy
Chemical Formula	C ₄ H ₃ D ₄ BrO ₂	-
Molecular Weight	171.03 g/mol ^[1]	Mass Spectrometry

Table 2: Chemical Purity and Physical Properties

Parameter	Specification	Analytical Method
Chemical Purity	≥ 98%	Gas Chromatography (GC), ¹ H NMR
Appearance	Colorless to light yellow liquid ^[2]	Visual Inspection
Unlabeled CAS Number	5445-17-0 ^[1]	-
Labeled CAS Number	1398065-68-3 ^[1]	-
Boiling Point	51 °C / 19 mmHg (for unlabeled) ^{[3][4]}	-
Density	1.497 g/mL at 25 °C (for unlabeled) ^{[3][4]}	-

Experimental Protocols

Detailed methodologies for the key analytical techniques used to determine the isotopic enrichment and chemical purity of **Methyl 2-bromopropanoate-d4** are provided below.

Determination of Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is employed to ascertain the chemical purity of **Methyl 2-bromopropanoate-d4** and to identify and quantify any potential impurities.

Instrumentation:

- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Procedure:

- Sample Preparation: Prepare a 1 mg/mL solution of **Methyl 2-bromopropanoate-d4** in a suitable volatile solvent such as dichloromethane or ethyl acetate.
- GC Conditions:
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically suitable.
 - Injector Temperature: 250 °C
 - Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes
 - Ramp: 10 °C/min to 250 °C
 - Hold at 250 °C for 5 minutes
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 35 to 200.
 - Ion Source Temperature: 230 °C
 - Transfer Line Temperature: 280 °C

- Data Analysis: The chemical purity is determined by calculating the peak area percentage of the main component relative to the total area of all observed peaks in the chromatogram.

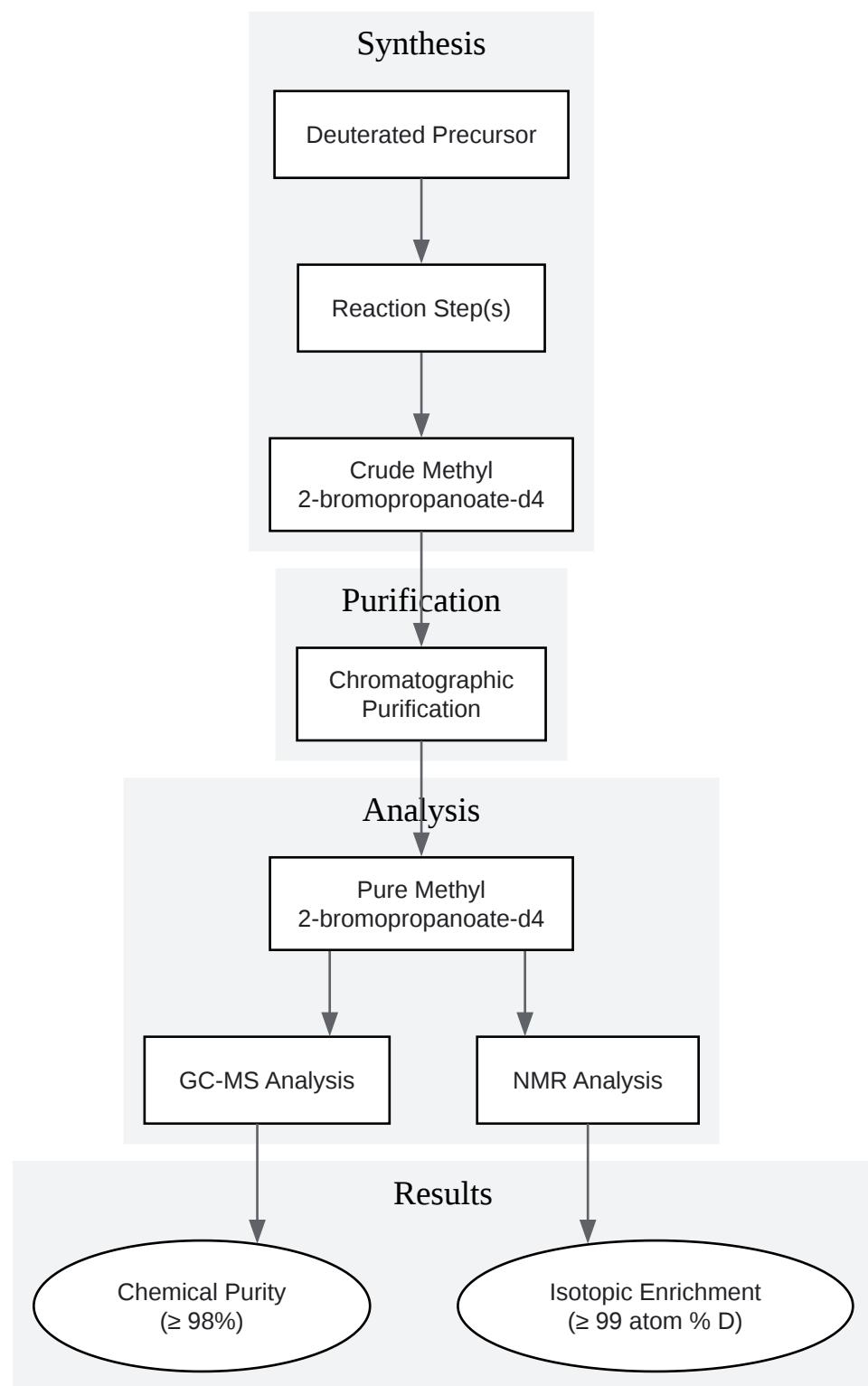
Determination of Isotopic Enrichment by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique used to confirm the positions of deuteration and to quantify the isotopic enrichment.

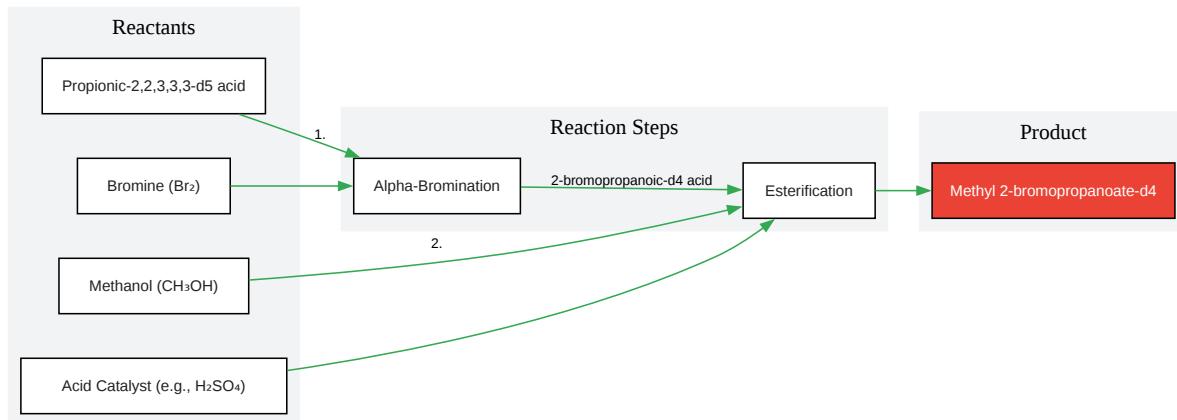
Instrumentation:

- NMR Spectrometer (400 MHz or higher)

Reagents:


- Chloroform-d (CDCl_3) with 0.03% (v/v) Tetramethylsilane (TMS)

Procedure:


- Sample Preparation: Dissolve approximately 10-20 mg of the **Methyl 2-bromopropanoate-d4** sample in 0.6 mL of CDCl_3 .
- ^1H NMR Acquisition: Acquire a standard proton NMR spectrum.
- ^2H NMR Acquisition (Optional but Recommended): Acquire a deuterium NMR spectrum to confirm the presence of deuterium at the expected positions.
- Data Analysis:
 - In the ^1H NMR spectrum, the isotopic enrichment is determined by comparing the integral of the residual proton signal at the deuterated positions (the quartet at the 2-position and the doublet at the 3-position) to the integral of the non-deuterated methyl ester protons (a singlet).
 - The percentage of isotopic enrichment is calculated using the following formula: Isotopic Enrichment (%) = $(1 - (\text{Integral of residual CH} / (\text{Integral of reference } \text{CH}_3 / 3))) * 100$

Mandatory Visualization

The following diagrams illustrate the logical workflow for the analysis of **Methyl 2-bromopropanoate-d4** and a plausible synthetic pathway.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, purification, and analysis of **Methyl 2-bromopropanoate-d4**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cdn isotopes.com [cdn isotopes.com]
- 2. kmpharma.in [kmpharma.in]
- 3. Methyl 2-bromopropionate 98 5445-17-0 [sigmaaldrich.com]
- 4. Methyl 2-bromopropionate | 5445-17-0 [chemicalbook.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Isotopic Enrichment and Purity of Methyl 2-bromopropanoate-d4]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b12401546#isotopic-enrichment-and-purity-of-methyl-2-bromopropanoate-d4>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com